molecular formula C19H18ClN3O2 B7697402 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethylbenzamide

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethylbenzamide

Cat. No.: B7697402
M. Wt: 355.8 g/mol
InChI Key: VKAFQFQVODHJDV-UHFFFAOYSA-N
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Description

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethylbenzamide is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethylbenzamide typically involves the formation of the oxadiazole ring followed by the introduction of the benzamide moiety. One common method involves the reaction of 4-chlorobenzohydrazide with diethyl oxalate to form the oxadiazole ring. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The resulting intermediate is then reacted with N,N-diethylbenzamide under similar conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethylbenzamide is unique due to the combination of its oxadiazole ring, 4-chlorophenyl group, and N,N-diethylbenzamide moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-3-23(4-2)19(24)16-8-6-5-7-15(16)18-21-17(22-25-18)13-9-11-14(20)12-10-13/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAFQFQVODHJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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